An In-depth Technical Guide to 1H-Benzo[d]imidazole-5,6-diamine dihydrochloride
An In-depth Technical Guide to 1H-Benzo[d]imidazole-5,6-diamine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzo[d]imidazole-5,6-diamine dihydrochloride is a heterocyclic aromatic organic compound. The benzimidazole core is a prominent structural motif in medicinal chemistry, recognized for its versatile pharmacological activities. This includes roles in the development of antimicrobial, antiviral, and anticancer agents[1]. The diamine substitution at the 5 and 6 positions of the benzimidazole ring makes this compound a valuable precursor for the synthesis of more complex bioactive molecules. Its conversion to a dihydrochloride salt is a common strategy to enhance aqueous solubility, a critical property for many pharmaceutical applications[2][3].
This technical guide provides a comprehensive overview of the known chemical properties, general experimental protocols for characterization, and the synthetic utility of 1H-Benzo[d]imidazole-5,6-diamine dihydrochloride.
Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₁₀Cl₂N₄ | [4] |
| Molecular Weight | 221.09 g/mol | [5] |
| CAS Number | 90000-54-7 | [4] |
| Appearance | Likely a solid powder | Inferred from related compounds |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. The dihydrochloride form significantly increases aqueous solubility compared to the free base.[2][3] | Inferred from general principles and related compounds |
| Stability & Storage | Store in a cool, dry, well-ventilated area. Keep container tightly closed. For long-term storage, temperatures of -20°C to -80°C are recommended for stock solutions to prevent degradation.[6] | General laboratory practice for similar compounds |
Experimental Protocols
The characterization of 1H-Benzo[d]imidazole-5,6-diamine dihydrochloride relies on standard analytical techniques for organic compounds. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point is a crucial indicator of purity. For crystalline organic compounds, a sharp melting range is indicative of high purity, while impurities typically lead to a depressed and broader melting range[5].
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm[7][8].
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used[5]. The capillary tube is placed in the heating block or attached to a thermometer immersed in a heating bath[5].
-
Heating: The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point[5].
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range[9].
-
Purity Assessment: A narrow melting range (0.5-1.0°C) suggests a pure compound[5].
Spectroscopic Analysis
¹H NMR spectroscopy is a primary tool for elucidating the molecular structure of benzimidazole derivatives by providing information about the chemical environment of protons[1].
Methodology:
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube[1]. DMSO-d₆ is often preferred for benzimidazole derivatives as it allows for the observation of the N-H protons[1].
-
Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer (e.g., 400 or 500 MHz).
-
Data Interpretation:
-
Chemical Shifts (δ): The positions of the signals indicate the electronic environment of the protons. For benzimidazole derivatives, the N-H proton typically appears as a broad singlet in the downfield region (around 12.0-13.0 ppm in DMSO-d₆)[1]. Aromatic protons on the benzene ring will have characteristic shifts and splitting patterns depending on their substitution.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Coupling Constants (J): The splitting of signals provides information about adjacent protons, which helps in assigning the substitution pattern on the aromatic ring[1].
-
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations[10][11].
Methodology:
-
Sample Preparation: For a solid sample, it can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk[12]. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used with minimal sample preparation[12].
-
Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹[11].
-
Data Interpretation:
-
N-H Stretch: A broad absorption band in the region of 3400-3100 cm⁻¹ is characteristic of N-H stretching vibrations.
-
Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹.
-
C=N and C=C Stretch: Bands in the 1650-1450 cm⁻¹ region are indicative of the imidazole and benzene ring stretching vibrations.
-
N-H Bend: Bending vibrations for amines can appear in the 1650-1500 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ contains complex vibrations that are unique to the molecule and can be used for identification by comparison with reference spectra[13].
-
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound[14][15].
Methodology:
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized. Common ionization techniques for heterocyclic compounds include Electron Ionization (EI) and Electrospray Ionization (ESI)[14][16].
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer[14][15].
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum[15].
-
Data Interpretation:
-
Molecular Ion Peak (M⁺): This peak corresponds to the mass of the intact molecule and is used to determine the molecular weight. For 1H-Benzo[d]imidazole-5,6-diamine, the expected molecular weight of the free base is approximately 148.18 g/mol . The dihydrochloride salt will show a different fragmentation pattern.
-
Isotope Peaks: The presence of chlorine atoms will result in characteristic isotopic patterns (M+2 peak) due to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Fragmentation Pattern: The fragmentation of the molecular ion provides structural information.
-
Synthesis and Applications
1H-Benzo[d]imidazole-5,6-diamine is typically synthesized from a substituted o-phenylenediamine precursor. It serves as a key building block for the synthesis of various biologically active compounds.
General Synthesis Pathway
The synthesis of benzimidazole diamine derivatives often involves a multi-step process that starts from a commercially available nitroaniline derivative. This process typically includes nucleophilic substitution, deacetylation, and reduction of the nitro groups to form the diamine[2][3]. The final step to form the benzimidazole ring is a condensation reaction with an appropriate reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 13. azooptics.com [azooptics.com]
- 14. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 15. acdlabs.com [acdlabs.com]
- 16. researchgate.net [researchgate.net]
